Disilver(1+) tungstenbis(ylium)tetrakis(olate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silver tungstate is an inorganic compound with the chemical formula Ag₂WO₄. It is known for its unique properties and has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Silver tungstate occurs in three polymorphic phases: orthorhombic (α), hexagonal (β), and cubic (γ), with α-silver tungstate being thermodynamically stable .

Preparation Methods

Silver tungstate can be synthesized through various methods. One common method involves the reaction between silver nitrate and sodium tungstate, producing sodium nitrate as a byproduct . Another method is the electrochemical synthesis using a silver electrode and sodium tungstate as starting reagents . The synthesis conditions, such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature, significantly affect the particle size of the product . Additionally, silver tungstate nanoparticles can be synthesized using sonochemical, precipitation, conventional hydrothermal, and microwave hydrothermal methods .

Chemical Reactions Analysis

Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with carbon dioxide under ambient conditions . In this reaction, the terminal alkyne is activated by silver, and carbon dioxide is activated by the tungstate anion . Common reagents used in these reactions include terminal alkynes, carbon dioxide, and benzylamine . The major products formed from these reactions are carboxylic acids, such as phenylacrylate derivatives .

Scientific Research Applications

Silver tungstate has numerous scientific research applications. It is used as a photocatalyst for the degradation of organic pollutants, such as dyes, under visible light irradiation . It also exhibits antibacterial activity against various bacteria, including Staphylococcus aureus . In the field of electrochemistry, silver tungstate-based nanomaterials are used in supercapacitors, lithium-ion batteries, sodium-ion batteries, electrochemical sensing, and electrocatalysis . Additionally, silver tungstate is used in the electronic and chemical industries, as well as in proteomics research .

Mechanism of Action

The mechanism of action of silver tungstate involves its unique crystal and electronic structures. The antibacterial activity of silver tungstate is attributed to its ability to generate reactive oxygen species, which can damage bacterial cell membranes and DNA . The photocatalytic activity of silver tungstate is due to its strong photo-sensitizing ability and the presence of [WO₆] and [AgO_y] clusters in its structure . These clusters facilitate the generation of electron-hole pairs, which can degrade organic pollutants under visible light irradiation .

Comparison with Similar Compounds

Silver tungstate can be compared with other metal tungstates, such as barium tungstate, nickel tungstate, and bismuth tungstate. Barium tungstate (BaWO₄) has a scheelite structure and is known for its large band gap . Nickel tungstate (NiWO₄) has a wolframite structure and exhibits a high surface area . Bismuth tungstate (Bi₂WO₆) has a perovskite layer structure and is used in photocatalytic applications . Silver tungstate is unique due to its polymorphic phases and its bifunctional catalytic properties .

Similar Compounds

- Barium tungstate (BaWO₄)

- Nickel tungstate (NiWO₄)

- Bismuth tungstate (Bi₂WO₆)

Properties

Molecular Formula |

Ag2H4O4W |

|---|---|

Molecular Weight |

467.61 g/mol |

IUPAC Name |

disilver;tungsten(2+);tetrahydroxide |

InChI |

InChI=1S/2Ag.4H2O.W/h;;4*1H2;/q2*+1;;;;;+2/p-4 |

InChI Key |

OOJUXLFAUOHDHG-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ag+].[Ag+].[W+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)

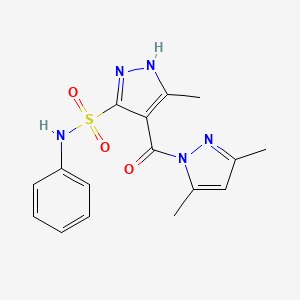

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)